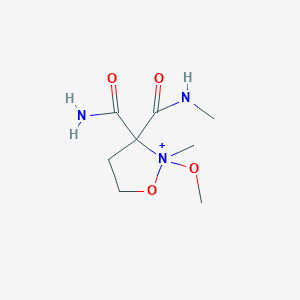![molecular formula C16H19NO3 B15238838 Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate](/img/structure/B15238838.png)
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (8-oxobicyclo[321]octan-3-YL)carbamate is a chemical compound that features a bicyclic structure with an oxo group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (8-oxobicyclo[32One common method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization . This method allows for the efficient construction of the 8-oxobicyclo[3.2.1]octane scaffold with a wide substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate.
Chemical Reactions Analysis
Types of Reactions
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized under specific conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used for oxidation reactions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure may also facilitate binding to specific receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
8-azabicyclo[3.2.1]octane: This compound shares the bicyclic core but has an azabicyclo structure instead of an oxobicyclo structure.
tert-butyl N-{3-oxobicyclo[3.2.1]octan-8-yl}carbamate: This compound has a similar carbamate group but differs in the substitution pattern.
Uniqueness
Benzyl (8-oxobicyclo[3.2.1]octan-3-YL)carbamate is unique due to its specific combination of a benzyl group, an oxo group, and a carbamate moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H19NO3 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
benzyl N-(8-oxo-3-bicyclo[3.2.1]octanyl)carbamate |
InChI |
InChI=1S/C16H19NO3/c18-15-12-6-7-13(15)9-14(8-12)17-16(19)20-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,19) |
InChI Key |
JOIWNPMCHDEXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1C2=O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


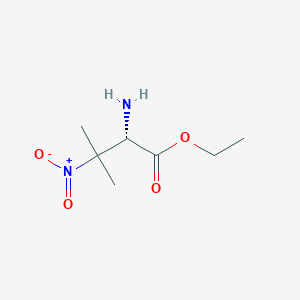
![10-[(Z)-2-[(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)amino]ethenyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B15238767.png)
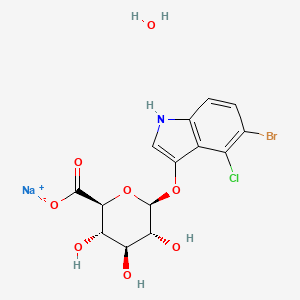
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15238777.png)
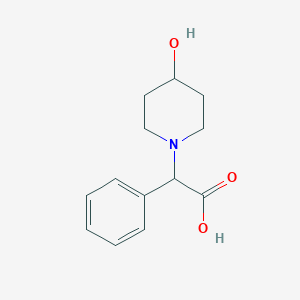
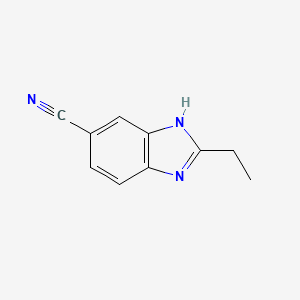
![7-Benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B15238806.png)
![(1R,4S)-2-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B15238815.png)
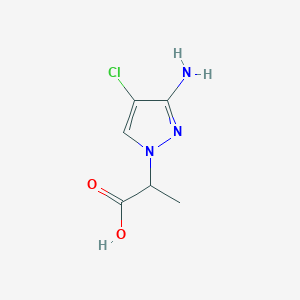
![1-[(1-Methoxycyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B15238824.png)
![5-{(Z)-[2-(4-chlorophenoxy)phenyl]methylidene}-1,3-thiazolane-2,4-dione](/img/structure/B15238832.png)

